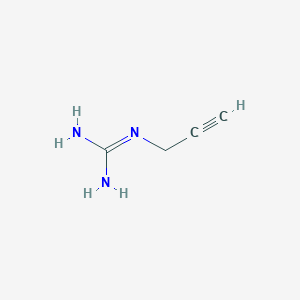
Propargylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargylguanidine is a versatile organic compound that features both a propargyl group and a guanidine moiety. The propargyl group is characterized by a triple bond between carbon atoms, while the guanidine group is known for its high basicity and ability to form hydrogen bonds. This combination makes this compound a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargylguanidine can be synthesized through several methods. One common approach involves the reaction of propargylamine with guanidine derivatives. For instance, the reaction of propargylamine with N,N’-bis(tert-butoxycarbonyl)thiourea in the presence of a base such as diisopropylethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propargylguanidine undergoes various chemical reactions, including:
Oxidation: The triple bond in the propargyl group can be oxidized to form different products.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can lead to the formation of carbonyl compounds, while reduction of the guanidine moiety can yield amines .
Applications De Recherche Scientifique
Propargylguanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: This compound derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propargylguanidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The propargyl group can also participate in cyclization reactions, leading to the formation of cyclic compounds that can interact with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simple molecule with high basicity and hydrogen-bonding capability.
Propargylamine: Contains a propargyl group and is used in the synthesis of various organic compounds.
N,N’-Bis(tert-butoxycarbonyl)thiourea: Used as a guanidylating agent in the synthesis of guanidine derivatives.
Uniqueness of Propargylguanidine
This compound is unique due to the presence of both the propargyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C4H7N3 |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
2-prop-2-ynylguanidine |
InChI |
InChI=1S/C4H7N3/c1-2-3-7-4(5)6/h1H,3H2,(H4,5,6,7) |
Clé InChI |
NORYYEBGVCUVJI-UHFFFAOYSA-N |
SMILES canonique |
C#CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


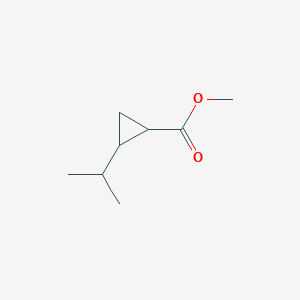
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
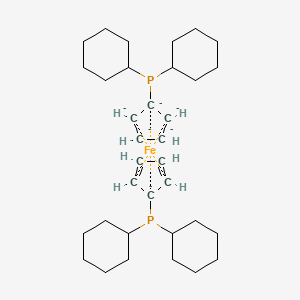
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
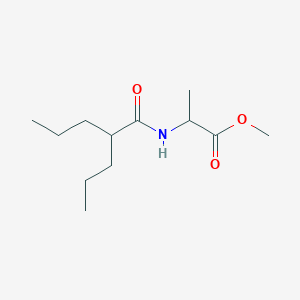
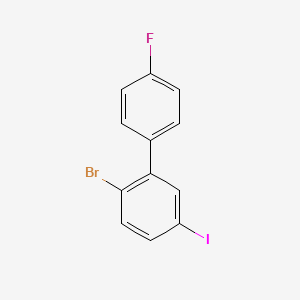

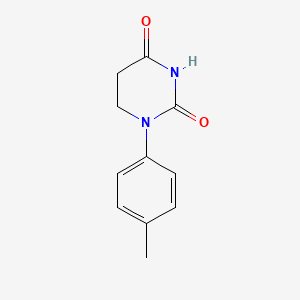
![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
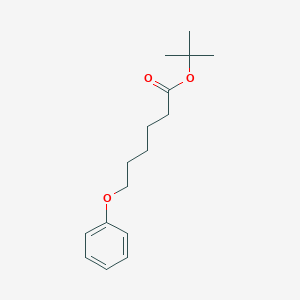
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
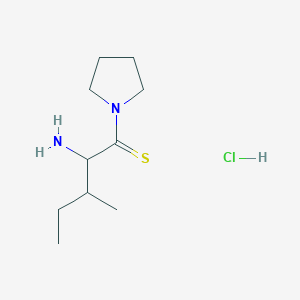
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
